![molecular formula C8H12N2S B2648930 1-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol CAS No. 929975-57-5](/img/structure/B2648930.png)
1-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol
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Description
1-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol, also known as CDIT, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications. CDIT belongs to the family of thiazole derivatives and has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Scientific Research Applications
Regioselectivity and Stereochemistry in Chemical Reactions
The compound 1-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol shows significant relevance in chemical synthesis and reactions. One study explores the 1,3-cycloadditions of a tetra-substituted thiocarbonyl ylide, revealing its potential in producing 3′-and 4′-substituted thiolanes through a concerted pathway. This study demonstrates the regioselectivity and stereochemistry of reactions involving such compounds, highlighting their utility in the synthesis of cyclopropanes and thiolanes (Mlostoń, Huisgen, & Giera, 2002).
DNA-binding Properties and Cytotoxicity
Another aspect of research involving similar heterocyclic thiol derivatives focuses on their DNA-binding properties and cytotoxic effects. A study on bi- and tetranuclear gallium(III) complexes with heterocyclic thiolato ligands, such as 2-mercapto-1-methylimidazole, demonstrates their potential in inducing apoptosis in cancer cells and their selectivity in binding to DNA. This highlights the compound's relevance in developing therapeutic agents with specific action mechanisms (Gallego et al., 2011).
Synthesis of Polyfunctionalized Pyrroles and Thiophenes
Further research into the synthesis of polyfunctionalized pyrroles and thiophenes showcases the versatility of imidazole-derived compounds in organic chemistry. One study outlines how 1-thiocarbamoyl imidazo[1,5-a]pyridinium inner salts act as powerful nucleophilic zwitterions, enabling the efficient synthesis of pyrrole and thiophene derivatives, which are challenging to obtain through other means (Cheng, Peng, & Li, 2010).
Innovative Approaches to Cyclopropane Synthesis
The innovative synthesis of cyclopropane derivatives through palladium-catalyzed sequential C-H activation and radical cyclization presents another application. This method highlights the role of dimethyl groups in the synthesis process, offering a novel pathway to cyclopropane derivatives, which are valuable in various chemical and pharmaceutical applications (Giri, Wasa, Breazzano, & Yu, 2006).
properties
IUPAC Name |
3-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-5-6(2)10(7-3-4-7)8(11)9-5/h7H,3-4H2,1-2H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFPLXXNKMHEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)C2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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